Silver p-toluenesulfonate

概要

説明

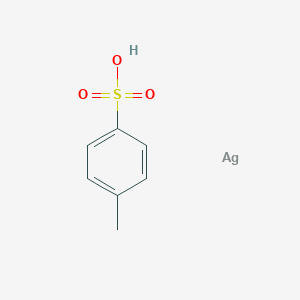

Silver p-toluenesulfonate (CAS: 16836-95-6, molecular formula: CH₃C₆H₄SO₃Ag) is a coordination compound comprising a silver(I) cation and a p-toluenesulfonate anion. It appears as a white crystalline powder with a melting point of 264–266°C and is sensitive to light, requiring storage below 30°C . Its molecular weight is 279.06 g/mol, and it is sparingly soluble in water but dissolves in polar organic solvents like dimethylformamide (DMF) and alcohols .

This compound is widely used in organic synthesis, catalysis, and nanoparticle preparation. For instance, it serves as a precursor for silver nanoparticles under mild conditions, though polydispersity challenges arise during reduction processes . It also acts as a Lewis acid catalyst in reactions such as Claisen rearrangements and diastereoselective transformations .

準備方法

Primary Preparation Method: Metathesis Reaction

Reactants and Stoichiometry

The most widely documented synthesis involves a metathesis reaction between silver nitrate (AgNO₃) and sodium p-toluenesulfonate (NaOTs) in aqueous solution . The reaction proceeds as follows:

3 + \text{NaOTs} \rightarrow \text{AgOTs} + \text{NaNO}3

This double displacement reaction exploits the low solubility of silver tosylate in water, leading to its precipitation. The stoichiometric ratio is 1:1, ensuring complete conversion of reactants .

Reaction Procedure

-

Solution Preparation : Aqueous solutions of AgNO₃ (0.1–1.0 M) and NaOTs (equimolar concentration) are prepared separately.

-

Mixing : The solutions are combined under vigorous stirring at room temperature. Immediate formation of a white-to-light-gray precipitate indicates product formation .

-

Filtration : The precipitate is isolated via vacuum filtration and washed with cold deionized water to remove residual nitrate ions .

-

Drying : The product is air-dried or dried under reduced pressure (20–30°C) to avoid thermal decomposition .

Yield and Purity

The reaction typically achieves >90% yield under optimal conditions . Purity is confirmed by elemental analysis and infrared (IR) spectroscopy, with characteristic sulfonate (S=O) stretching vibrations at 1120–1180 cm⁻¹ .

Alternative Synthesis Approaches

Direct Acid-Metal Reaction

While less common, this compound can theoretically form via direct reaction between metallic silver and p-toluenesulfonic acid (HOTs):

However, this method is impractical due to silver’s low reactivity toward organic acids at ambient conditions .

Silver Oxide Route

A patent (CN103554482A) describes using silver oxide (Ag₂O) as a precursor, though this approach is cost-prohibitive for large-scale synthesis . The reaction with HOTs proceeds as:

2\text{O} + 2\text{HOTs} \rightarrow 2\text{AgOTs} + \text{H}2\text{O}

This method is largely obsolete due to the high cost of Ag₂O and competing applications in catalysis .

Optimization of Reaction Conditions

Temperature Control

Maintaining temperatures below 30°C during mixing prevents colloidal silver formation, which can reduce yield . Elevated temperatures (>50°C) promote nitrate co-precipitation, necessitating rigorous cooling.

Solvent Effects

While water is the primary solvent, mixed solvents (e.g., water-acetonitrile) enhance precipitate crystallinity. However, organic solvents may introduce impurities and are avoided in industrial settings .

Light Sensitivity

Silver tosylate is photosensitive, requiring amber glassware or low-light conditions during synthesis to prevent decomposition to silver oxide .

Purification Techniques

Recrystallization

The crude product is purified via recrystallization from hot water (80–90°C), achieving >98% purity . Slow cooling (0.5°C/min) yields large crystals with minimal occluded nitrate.

Solvent Washing

Sequential washes with diethyl ether remove organic impurities, while cold ethanol rinses eliminate residual sodium nitrate .

Characterization and Analytical Data

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇AgO₃S | |

| Molecular Weight | 279.06 g/mol | |

| Melting Point | 264–266°C (decomposition) | |

| Solubility in Water | 12.7 g/100 mL (20°C) | |

| Density | 2.31 g/cm³ |

Spectroscopic Data

Challenges and Considerations

Impurity Control

Residual nitrate ions (<0.1%) are monitored via ion chromatography. Excess NaOTs (5–10 mol%) ensures complete Ag⁺ precipitation .

化学反応の分析

Silver p-toluenesulfonate undergoes various chemical reactions:

Types of Reactions: It is commonly involved in substitution reactions, where it converts alkyl halides to tosylates and benzyl selenyl chlorides to their corresponding selenyl tosylates.

Common Reagents and Conditions: Typical reagents include alkyl halides and benzyl selenyl chlorides.

Major Products: The major products formed from these reactions are alkyl tosylates and selenyl tosylates.

科学的研究の応用

Key Applications

- Tosylation Reactions

- Synthesis of Selenyl Tosylates

- Catalyst in Organic Synthesis

- Research and Development

Case Studies

-

Tosylation Mechanism

- A study demonstrated the efficiency of AgOTs in converting various alkyl halides to tosylates under mild conditions, showcasing its utility in synthesizing complex organic molecules. The reaction proceeds via a nucleophilic substitution mechanism where the tosylate ion displaces the halide ion.

- Selenyl Tosylates Synthesis

- Catalytic Applications

作用機序

The mechanism by which silver p-toluenesulfonate exerts its effects involves its ability to promote the leaving ability of halogens. This property makes it effective in substitution reactions, where it facilitates the conversion of alkyl halides to tosylates . The molecular targets and pathways involved include the interaction with halogen atoms in the substrate molecules, leading to the formation of tosylate products .

類似化合物との比較

Silver p-toluenesulfonate belongs to a broader class of silver salts with sulfonate or inorganic anions. Below is a detailed comparison with structurally or functionally analogous compounds:

Physical and Chemical Properties

| Compound | Chemical Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Key Solvents) | Stability |

|---|---|---|---|---|---|

| This compound | CH₃C₆H₄SO₃Ag | 279.06 | 264–266 | DMF, methanol, ethanol | Light-sensitive |

| Silver nitrate | AgNO₃ | 169.87 | 212 | Water, ammonia, ether | Hygroscopic, light-sensitive |

| Silver triflate | CF₃SO₃Ag | 256.94 | 286–288 | Acetonitrile, dichloromethane | Moisture-sensitive |

| Silver tetrafluoroborate | AgBF₄ | 194.67 | 152–154 | Water, acetone | Hygroscopic |

| Silver hexafluorophosphate | AgPF₆ | 252.83 | ~102 (decomposes) | Acetone, THF | Moisture-sensitive |

Key Observations :

- Thermal Stability: this compound exhibits higher thermal stability than AgNO₃ (212°C) and AgPF₆ (~102°C decomposition) .

- Solubility: Unlike AgNO₃ (water-soluble), this compound prefers organic solvents, making it suitable for non-aqueous reactions .

- Light Sensitivity: Both AgNO₃ and this compound degrade under light, necessitating opaque storage .

Toxicity and Handling

This compound poses lower acute toxicity than AgNO₃ but requires precautions against photodegradation and inhalation .

生物活性

Silver p-toluenesulfonate (AgOTs) is an organosilver compound widely recognized for its utility in organic synthesis, particularly in the conversion of alkyl halides to tosylates. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.

This compound is characterized by its white crystalline appearance and can be represented by the chemical formula C₇H₇AgO₃S. The compound consists of a silver ion coordinated to the p-toluenesulfonate group, enhancing its reactivity in various chemical reactions. The primary mechanism through which AgOTs operates involves nucleophilic substitution, where the tosylate anion displaces halide ions from alkyl chains, forming more stable tosylates. This reaction is favored due to the stronger bond formed between carbon and sulfur compared to carbon and halogen .

Biological Activity

Antimicrobial Properties

Silver compounds are well-documented for their antimicrobial properties, with silver ions exhibiting significant antibacterial effects. AgOTs has been investigated for its potential in this area, particularly in synthesizing silver nanoparticles (AgNPs), which possess enhanced antibacterial activity due to their high surface area to volume ratio. Research indicates that AgNPs synthesized using AgOTs can effectively inhibit a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Case Study: Synthesis of Silver Nanoparticles

A study demonstrated the synthesis of silver nanoparticles using this compound under mild conditions. The resulting nanoparticles were characterized by UV-Vis spectroscopy and scanning electron microscopy (SEM), confirming their size and stability. The antibacterial efficacy of these nanoparticles was tested against common pathogens, showing promising results in inhibiting bacterial growth .

Comparative Analysis of Silver Compounds

The following table summarizes the biological activities of various silver compounds compared to this compound:

| Compound | Antimicrobial Activity | Applications |

|---|---|---|

| This compound | Moderate | Synthesis of tosylates, AgNPs |

| Silver Sulfate | High | Antiseptic applications |

| Silver Nitrate | High | Wound care, antiseptic |

| Silver Acetate | Moderate | Organic synthesis |

Research Findings

- Antibacterial Efficacy : A study highlighted that AgNPs synthesized from AgOTs exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

- Toxicity Studies : While silver compounds are effective antimicrobial agents, their cytotoxicity has also been a subject of research. It has been noted that the biological activity of this compound may vary based on concentration and exposure time, necessitating careful evaluation for therapeutic applications .

- Environmental Impact : The use of AgOTs in synthesizing nanoparticles raises concerns regarding environmental toxicity. Studies suggest that while AgNPs are effective against pathogens, their release into the environment could pose risks to aquatic life and ecosystems .

Q & A

Q. Basic: What are the standard synthesis protocols for silver p-toluenesulfonate, and how can purity be ensured?

Answer:

this compound is typically synthesized via metathesis reactions between silver nitrate (AgNO₃) and sodium p-toluenesulfonate. Key steps include:

- Dissolving sodium p-toluenesulfonate in deionized water and adding AgNO₃ dropwise under controlled pH (neutral to slightly acidic).

- Filtering the precipitated product under inert conditions (e.g., nitrogen atmosphere) to avoid light-induced degradation.

Purity is assessed using elemental analysis (C, H, S content), X-ray diffraction (XRD) for crystallinity, and ion chromatography to confirm absence of residual nitrate . For lab-scale synthesis, stoichiometric ratios and reaction temperature (20–25°C) are critical to minimize byproducts .

Q. Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .

- Spill Management: Collect solid residues with non-reactive tools (e.g., plastic spatulas) and dispose as hazardous waste. Avoid aqueous rinses to prevent unintended dissolution .

- Storage: Keep in amber glass containers at 2–8°C to prevent thermal and photolytic decomposition .

Q. Advanced: How do neutral ligands influence the structural diversity of this compound complexes?

Answer:

Neutral ligands (e.g., pyrazine, β-picoline) modulate coordination geometry and dimensionality. For example:

- Pyrazine (divergent bidentate ligand) forms 1D chains in [Ag(p-toluenesulfonate)(pyrazine)] via Ag–N bonds, confirmed by single-crystal XRD .

- β-Picoline (monodentate) stabilizes discrete Ag(I) centers, leading to luminescent clusters with potential optoelectronic applications.

Structural variations are analyzed using XRD, FT-IR (to track ligand binding), and luminescence spectroscopy to correlate structure-property relationships .

Q. Advanced: How can contradictions in reported structural data for this compound complexes be resolved?

Answer:

Discrepancies often arise from differences in synthesis conditions (e.g., solvent polarity, counterion ratios). To resolve contradictions:

- Systematic Replication: Reproduce experiments under identical conditions (solvent, temperature, Ag⁺:ligand ratio).

- Multi-Technique Validation: Combine XRD with EXAFS (Extended X-ray Absorption Fine Structure) to refine coordination environments.

- Computational Modeling: Density Functional Theory (DFT) calculations predict stable configurations, which can be cross-validated with experimental data .

Q. Advanced: What methodologies are recommended for detecting trace impurities (e.g., genotoxic p-toluenesulfonate derivatives) in pharmaceutical formulations?

Answer:

- GC-MS/MS: Use a triple quadrupole system with electron ionization (EI) and multiple reaction monitoring (MRM). Example parameters:

- Validation: Perform spike-recovery tests (80–120% recovery) and linearity checks (R² > 0.995) across 0.1–10 ppm .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- FT-IR: Identify sulfonate group vibrations (asymmetric S–O stretch at 1180–1120 cm⁻¹, symmetric at 1040–980 cm⁻¹).

- NMR (¹H, 13C): Detect aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.4 ppm) in DMSO-d₆. Note: Ag⁺ may cause signal broadening .

- UV-Vis: Monitor Ag⁺ coordination via ligand-to-metal charge transfer (LMCT) bands at 250–300 nm .

Q. Advanced: How can computational modeling enhance the understanding of this compound’s electronic properties?

Answer:

- DFT Calculations: Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. Analyze frontier orbitals (HOMO-LUMO gaps) to predict reactivity.

- Spectroscopic Validation: Compare calculated IR/NMR spectra with experimental data to refine models. For example, DFT-predicted S–O bond lengths should match XRD data within 0.02 Å .

Q. Advanced: What experimental approaches are suitable for studying the thermal stability of this compound?

Answer:

- TGA/DSC: Perform thermogravimetric analysis (heating rate: 10°C/min under N₂). This compound typically decomposes in two stages:

- 100–150°C: Loss of coordinated water.

- 250–300°C: Sulfonate group degradation.

- Kinetic Analysis: Apply the Flynn-Wall-Ozawa method to determine activation energy (Eₐ) for decomposition .

Q. Basic: How should researchers design experiments to optimize this compound’s catalytic activity in organic reactions?

Answer:

- Parameter Screening: Vary solvent (polar aprotic vs. aqueous), Ag⁺ concentration (0.1–1.0 eq.), and temperature (25–80°C).

- Catalytic Testing: Use model reactions (e.g., Friedel-Crafts alkylation). Monitor conversion via GC or HPLC.

- Reusability: Assess catalyst stability by recycling Ag complexes via filtration and reactivating under UV light .

Q. Advanced: How can researchers address conflicting data in the literature regarding this compound’s reactivity in cross-coupling reactions?

Answer:

- Controlled Replication: Standardize substrates (e.g., aryl halides), solvents (dry DMF), and Ag⁺:substrate ratios.

- In Situ Monitoring: Use Raman spectroscopy to track intermediate species (e.g., Ag–C bonds).

- Mechanistic Probes: Introduce radical scavengers (e.g., TEMPO) to distinguish between ionic and radical pathways .

特性

CAS番号 |

16836-95-6 |

|---|---|

分子式 |

C7H8AgO3S |

分子量 |

280.07 g/mol |

IUPAC名 |

4-methylbenzenesulfonic acid;silver |

InChI |

InChI=1S/C7H8O3S.Ag/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |

InChIキー |

BRYKBDMLJJLFAB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ag+] |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.[Ag] |

Key on ui other cas no. |

16836-95-6 |

ピクトグラム |

Irritant |

関連するCAS |

104-15-4 (Parent) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。